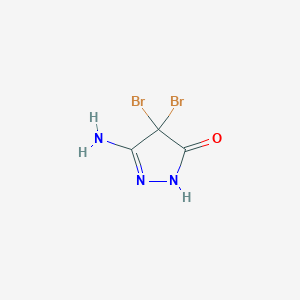
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3', commonly known as "NTA," is a chemical compound that has been used in scientific research for several years. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NTA involves the inhibition of DNA and RNA polymerase activity. NTA binds to the active site of the polymerase enzyme, thus preventing the polymerization of nucleotides into DNA or RNA strands.
Biochemical and Physiological Effects:
NTA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTA has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, NTA has been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NTA in lab experiments is its specificity for inhibiting DNA and RNA polymerase activity. This specificity allows for the precise study of DNA and RNA synthesis and replication. However, one limitation of using NTA is its potential toxicity, as it has been found to induce apoptosis in healthy cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for the study of NTA. One direction is the development of NTA analogs with increased specificity and decreased toxicity. Another direction is the study of NTA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, the study of NTA in other biological systems, such as bacteria and fungi, may provide further insight into its mechanism of action and potential applications.
Synthesemethoden
The synthesis of NTA involves the reaction of 2-naphthoic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent. The final product is then purified using chromatography. This synthesis method has been used successfully to obtain high yields of pure NTA.
Wissenschaftliche Forschungsanwendungen
NTA has been used in various scientific research applications, including the study of DNA synthesis and replication. It has been found to inhibit the activity of DNA polymerase, an essential enzyme in DNA replication, thus making it a useful tool in the study of DNA synthesis. NTA has also been used in the study of viral replication, as it has been found to inhibit the activity of RNA polymerase, an essential enzyme in viral replication.
Eigenschaften
CAS-Nummer |
166115-77-1 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3 |
Molekularformel |
C17H20N4O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,7-9,18H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
JSFJUAGPVQRGNI-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
Synonyme |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3,4-tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



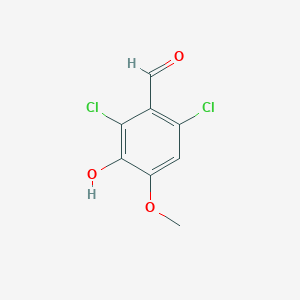
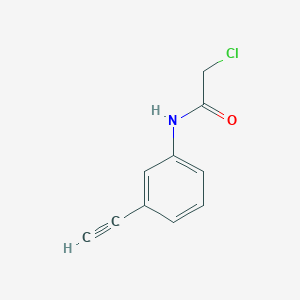
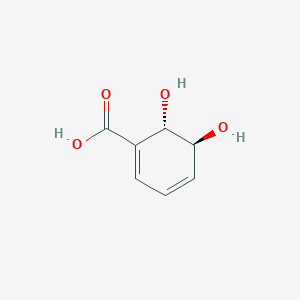
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)

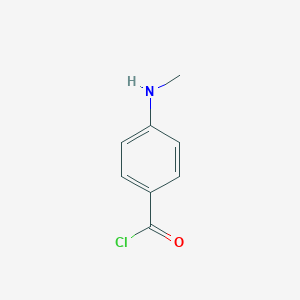



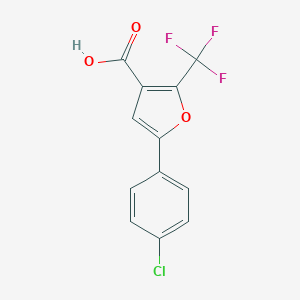
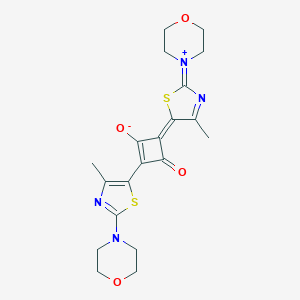
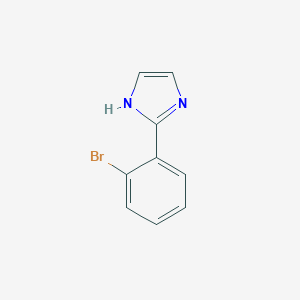
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
